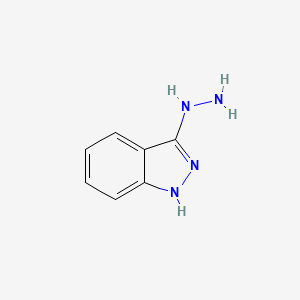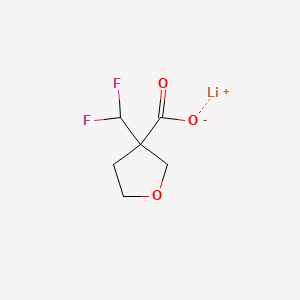
Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate is a chemical compound that features a lithium ion coordinated with a difluoromethyl-substituted oxolane carboxylate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate typically involves the reaction of difluoromethyl-substituted oxolane carboxylic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the proper formation of the lithium salt. Common reagents used in this synthesis include lithium hydroxide or lithium carbonate, and the reaction is often performed in an organic solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxolane derivatives.
Reduction: Reduction reactions can lead to the formation of difluoromethyl-substituted oxolane alcohols.
Substitution: The lithium ion can be substituted with other cations, leading to the formation of different metal oxolane carboxylates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions with metal salts like sodium chloride or potassium bromide can facilitate cation exchange.
Major Products Formed
Oxidation: Formation of oxolane ketones or aldehydes.
Reduction: Formation of oxolane alcohols.
Substitution: Formation of various metal oxolane carboxylates.
Applications De Recherche Scientifique
Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of difluoromethylated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Mécanisme D'action
The mechanism of action of Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzyme activity by binding to active sites, thereby affecting metabolic pathways. In industrial applications, the compound’s unique structural properties contribute to its effectiveness as an additive, enhancing the stability and performance of materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium difluoro(oxalato)borate: Another lithium salt with similar applications in lithium-ion batteries.
Difluoromethyl pyrazole derivatives: Compounds with similar difluoromethyl groups used in agricultural chemicals
Uniqueness
Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate is unique due to its specific oxolane ring structure and the presence of a difluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C6H7F2LiO3 |
|---|---|
Poids moléculaire |
172.1 g/mol |
Nom IUPAC |
lithium;3-(difluoromethyl)oxolane-3-carboxylate |
InChI |
InChI=1S/C6H8F2O3.Li/c7-4(8)6(5(9)10)1-2-11-3-6;/h4H,1-3H2,(H,9,10);/q;+1/p-1 |
Clé InChI |
FRNAOGZEKCQHEU-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1COCC1(C(F)F)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


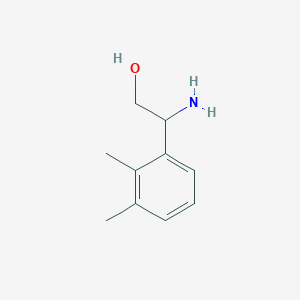
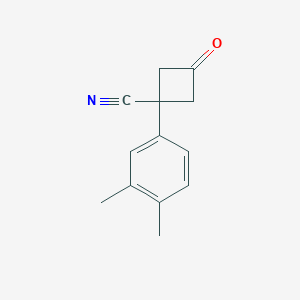

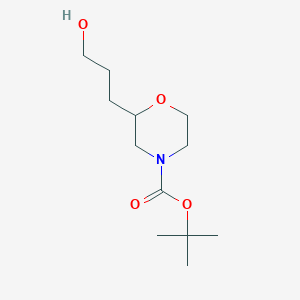

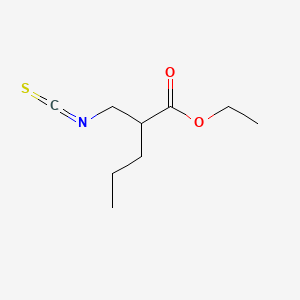



![2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)

